![molecular formula C8H8FN3 B1527498 2-Amino-6-fluoro-1-methylbenzimidazole CAS No. 1248916-44-0](/img/structure/B1527498.png)
2-Amino-6-fluoro-1-methylbenzimidazole
Overview
Description
2-Amino-6-fluoro-1-methylbenzimidazole is a heterocyclic compound with the molecular formula C8H8FN3. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The presence of fluorine and amino groups in its structure enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes with biological macromolecules .
Biochemical Pathways
Benzimidazole compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Benzimidazole compounds are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-1-methylbenzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-2-nitroaniline with methylamine under reducing conditions to form the benzimidazole ring . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like Pd/C and hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the amino group.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-Amino-6-fluoro-1-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
2-Amino-1-methylbenzimidazole: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-Fluoro-1-methylbenzimidazole:
2-Amino-6-chloro-1-methylbenzimidazole: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness: 2-Amino-6-fluoro-1-methylbenzimidazole is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the amino group provides sites for further functionalization and reactivity .
Biological Activity
2-Amino-6-fluoro-1-methylbenzimidazole (2-AFMB) is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure featuring an amino group and a fluorine atom. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and kinase inhibition properties. Understanding the biological activity of 2-AFMB is crucial for its potential applications in pharmaceuticals and material sciences.
- Molecular Formula : C8H8FN3
- Molecular Weight : 165.17 g/mol
- Structure : 2-AFMB consists of a fused benzene and imidazole ring with substituents at the 2 and 6 positions.
The biological activity of 2-AFMB may be attributed to its interaction with various biological macromolecules, influencing several biochemical pathways. Benzimidazole derivatives are known to inhibit kinases, which play critical roles in cellular processes. The presence of both amino and fluorine groups in 2-AFMB enhances its stability and binding affinity, potentially allowing it to interact effectively with target proteins.
Antimicrobial Activity
Recent studies indicate that 2-AFMB exhibits significant antimicrobial properties against various bacteria and fungi. The fluorine atom and amino group may enhance its efficacy against pathogens. For instance, preliminary tests have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Kinase Inhibition
The ability of 2-AFMB to inhibit kinases remains to be fully explored. However, related benzimidazole compounds have shown significant inhibitory effects on various kinases involved in cancer progression .
Comparative Analysis of Related Compounds
The following table compares 2-AFMB with structurally similar compounds regarding their notable biological activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Amino-5-fluoro-1-methylbenzimidazole | Fluorine at the 5-position | Antimicrobial, anticancer |
1-Methylbenzimidazole | Methyl group at the 1-position | General benzimidazole activity |
2-Amino-1-methylbenzimidazole | Amino group at the 2-position | Antioxidant properties |
6-Fluoro-1-methylbenzimidazole | Fluorine at the 6-position | Antimicrobial properties |
Case Studies
While direct studies on 2-AFMB are scarce, several related benzimidazole derivatives have been investigated for their biological activities:
- Anticancer Activity : A study on benzimidazole derivatives indicated that certain compounds exhibited IC50 values in the range of to against various cancer cell lines, suggesting a potential for similar activity in 2-AFMB .
- Antimicrobial Efficacy : Research has shown that benzimidazoles can effectively inhibit bacterial growth. For example, certain derivatives demonstrated significant activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) below .
Future Research Directions
Given the potential biological activities of 2-AFMB, future research should focus on:
- In-depth Mechanistic Studies : Investigating the specific pathways affected by 2-AFMB.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Synthesis of Analogues : Creating derivatives with enhanced activity or specificity for targeted applications.
Properties
IUPAC Name |
6-fluoro-1-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRHVHDCZDMSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248916-44-0 | |
Record name | 6-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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